DAT Inhibition Potency Comparison
3-FBOT inhibits [3H]dopamine uptake via the dopamine transporter (DAT) with an IC50 of 16,500 nM in Wistar rat striatal synaptosomes [1]. Under comparable assay conditions, cocaine exhibits an IC50 of approximately 358 nM [2], while the high-affinity phenyltropane WIN 35,428 has a high-affinity Kd of 4.7 nM [3]. This represents a roughly 46-fold potency gap versus cocaine and a >3,500-fold gap versus WIN 35,428 at the DAT, establishing 3-FBOT as a low-affinity DAT ligand suitable for experimental contexts where sub-micromolar transporter blockade is not desired.
| Evidence Dimension | DAT [3H]dopamine uptake inhibition potency |
|---|---|
| Target Compound Data | IC50 = 16,500 nM (16.5 µM) |
| Comparator Or Baseline | Cocaine: IC50 ≈ 358 nM; WIN 35,428 (CFT): Kd (high) = 4.7 nM |
| Quantified Difference | ~46-fold weaker than cocaine; >3,500-fold weaker than WIN 35,428 |
| Conditions | Rat striatal synaptosomes, [3H]dopamine uptake assay (BindingDB, Nature 2005); rat caudate putamen membranes, [3H]WIN 35,428 binding (Milius et al. 1991) |
Why This Matters
The large potency differential defines a clear experimental niche: 3-FBOT serves as a low-affinity DAT probe, avoiding the potent transporter saturation effects of cocaine or phenyltropane standards.
- [1] BindingDB. BDBM50292446: IC50 = 1.65E+4 nM, inhibition of [3H]dopamine uptake at DAT in Wistar rat striatal synaptosomes. View Source
- [2] Nature Precedings Figure 7 (2005). Cocaine IC50 = 358±32 nM (female), 359±37 nM (male) for dopamine uptake inhibition in rat striatal homogenates. View Source
- [3] Milius RA, Saha JK, Madras BK, Neumeyer JL. J Med Chem. 1991;34(5):1728-31. WIN 35,428 (CFT) Kd (high) = 4.7 nM, Kd (low) = 60 nM. PMID: 2033595. View Source
